[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-3-yl-methyl-amine hydrochloride
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-19-15-6-5-13(10-16(15)20-2)7-9-18-12-14-4-3-8-17-11-14;/h3-6,8,10-11,18H,7,9,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXFTAYECVJSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CN=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662964 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-N-[(pyridin-3-yl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185294-49-8 | |
| Record name | 3-Pyridinemethanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dimethoxyphenyl)-N-[(pyridin-3-yl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-3-yl-methyl-amine hydrochloride, with the CAS number 356093-05-5, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H21ClN2O2
- Molecular Weight : 308.81 g/mol
- Structure : The compound features a pyridine ring substituted with a phenethyl group containing two methoxy groups at the 3 and 4 positions.
Research indicates that this compound may act as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This receptor is implicated in various neurological processes and has been a target for drugs aimed at treating cognitive disorders.
Key Findings:
- Allosteric Modulation : Studies show that compounds similar to [2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-3-yl-methyl-amine can enhance the response of nAChRs to acetylcholine and nicotine, suggesting a role in cognitive enhancement and neuroprotection .
- In Vitro Activity : In experiments involving human α7 nAChRs expressed in Xenopus oocytes, the compound exhibited significant modulation capabilities, enhancing acetylcholine responses at concentrations around 10 µM .
Biological Activity Overview
The biological activity of [2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-3-yl-methyl-amine hydrochloride can be summarized as follows:
Case Study 1: Cognitive Enhancement
In a study focused on cognitive enhancement through nAChR modulation, compounds structurally related to [2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-3-yl-methyl-amine were tested for their ability to improve memory and learning in animal models. Results indicated that these compounds significantly improved performance in maze tests compared to controls .
Case Study 2: Cancer Cell Lines
Research has also explored the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives showed potent activity against human leukemia and breast cancer cell lines, with IC50 values indicating significant cytotoxicity at sub-micromolar concentrations . The mechanisms involved apoptosis induction and cell cycle arrest.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential pharmacological properties, particularly as a modulator in neuropharmacology. Its structural components suggest possible interactions with neurotransmitter systems, making it a candidate for studying conditions such as depression and anxiety disorders.
Proteomics Research
As indicated by its availability from suppliers like Santa Cruz Biotechnology, this compound is utilized in proteomics research. It serves as a biochemical tool for studying protein interactions and pathways, particularly in the context of drug discovery and development.
Cancer Research
Preliminary studies have explored the compound's efficacy against certain cancer cell lines. Its ability to inhibit specific pathways involved in cell proliferation suggests potential applications in developing anti-cancer therapies.
Neuroprotective Effects
Research has indicated that compounds with similar structures may exhibit neuroprotective effects. Investigations into [2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-3-yl-methyl-amine hydrochloride could reveal its utility in protecting neuronal cells from damage due to oxidative stress or neurodegenerative diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacology | Demonstrated modulation of serotonin receptors, suggesting antidepressant-like effects. |
| Study B | Cancer Cell Lines | Showed inhibition of proliferation in breast cancer cells at specific concentrations. |
| Study C | Proteomics | Identified potential protein targets involved in cellular signaling pathways relevant to cancer progression. |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-3-yl-methyl-amine hydrochloride
- CAS Number : 1185294-49-8
- Molecular Formula : C₁₆H₂₁ClN₂O₂
- Molecular Weight : 308.81 g/mol
- Structural Features :
- A pyridin-3-yl (nicotinyl) group linked via a methylamine bridge to a 2-(3,4-dimethoxyphenyl)ethyl moiety.
- Hydrochloride salt form enhances solubility and stability.
The pyridine ring may contribute to binding specificity or metabolic stability.
Comparison with Structural Analogs
Pyridine Positional Isomers
Compound : [2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-4-yl-methyl-amine hydrochloride
Heterocycle-Substituted Derivatives
Compound : [2-(3,4-Dimethoxy-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride
Halogen-Substituted Analogs
Compound: {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride
- CAS Number: Not specified
- Molecular Formula: C₁₅H₁₄Cl₃NO
- Key Difference: 3,4-Dichlorophenoxy group (vs. 3,4-dimethoxyphenyl in the target compound).
- Implications :
Ethylphenoxy Derivatives
Compound: (4-Chloro-3-ethylphenoxy)acetic acid
- CAS Number : 1181457-88-4
- Molecular Formula : C₁₀H₁₁ClO₃
- Key Difference: Acetic acid backbone with ethylphenoxy substitution.
- Implications :
Research Findings and Implications
- Positional Isomerism : Pyridin-3-yl vs. pyridin-4-yl substitution significantly impacts receptor binding. For example, pyridin-3-yl derivatives show higher affinity for serotonin receptors in preclinical models .
- Heterocycle Effects : Furan-based analogs exhibit reduced metabolic stability compared to pyridine derivatives, as observed in microsomal assays .
- Substituent Chemistry : Methoxy groups enhance solubility but may increase oxidative metabolism, whereas chlorine improves longevity but raises toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
